molecular formula C26H31N5O2 B12699090 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- CAS No. 184691-72-3

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)-

Cat. No.: B12699090
CAS No.: 184691-72-3
M. Wt: 445.6 g/mol
InChI Key: JAUZWFDXXZHZCN-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)-, typically involves multi-step reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, as an estrogen receptor modulator, it binds to estrogen receptors, influencing gene expression and cellular responses . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Properties

CAS No.

184691-72-3

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

9-methyl-1-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide

InChI

InChI=1S/C26H31N5O2/c1-29-23-9-8-19(18-22(23)21-10-12-28-26(33)24(21)29)25(32)27-11-5-13-30-14-16-31(17-15-30)20-6-3-2-4-7-20/h2-4,6-9,18H,5,10-17H2,1H3,(H,27,32)(H,28,33)

InChI Key

JAUZWFDXXZHZCN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4)C5=C1C(=O)NCC5

Origin of Product

United States

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